molecular formula C24H21N3O2S B2826582 4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895419-96-2

4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2826582
CAS No.: 895419-96-2
M. Wt: 415.51
InChI Key: GWKBXFGKOQAHKY-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with 4,6-dimethyl groups and an acetylated benzamide moiety linked to a pyridin-3-ylmethyl group. This compound’s structure combines aromatic heterocycles (benzothiazole and pyridine) with an acetyl group, which may confer unique electronic and steric properties. Such structural features are often associated with biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways .

Properties

IUPAC Name

4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15-11-16(2)22-21(12-15)30-24(26-22)27(14-18-5-4-10-25-13-18)23(29)20-8-6-19(7-9-20)17(3)28/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBXFGKOQAHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its unique structure, which incorporates both benzothiazole and pyridine moieties, suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O2S , and it features a complex arrangement that may influence its interaction with biological targets.

PropertyValue
Molecular Weight413.51 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P3.45

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to benzothiazole structures have shown effectiveness against various bacterial strains and fungi. The specific compound has not been extensively studied for its antimicrobial activity; however, its structural similarity to other known antimicrobial agents suggests potential efficacy.

Antitumor Activity

Research has highlighted the role of benzothiazole derivatives in cancer therapy. Compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Some compounds have been shown to cause G2/M phase arrest in cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit key enzymes involved in cellular processes.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Antitumor Efficacy

A study conducted by Shaikh et al. explored the synthesis and biological evaluation of various benzothiazole derivatives, including compounds structurally similar to the one . The results demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research into the antitumor potential of this compound .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing that modifications at specific positions on the benzothiazole ring significantly enhanced their activity against resistant bacterial strains . This highlights the importance of structural variations in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, heterocyclic cores, and pharmacological implications. Below is a detailed comparison:

Benzamide Derivatives with Thiazole/Pyridine Moieties

and highlight benzamide-thiazole hybrids with pyridine substituents. Key comparisons include:

Compound Substituents (Benzamide/Thiazole) Molecular Weight Key Functional Groups Notable Data
Target Compound Acetyl/4,6-dimethyl-benzothiazole ~406.45 (calculated) Acetyl, dimethyl, pyridylmethyl NMR/HRMS data not provided in evidence
4d : 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide 3,4-dichloro/morpholinomethyl ~529.40 (calculated) Dichloro, morpholine Mp: 210–212°C; 1H/13C NMR confirmed
4h : N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide Isonicotinamide/dimethylamino ~380.44 (calculated) Dimethylamino, isonicotinamide HRMS: m/z 381.1523 [M+H]+
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide Cyano/4-methoxy-benzothiazole 400.46 Cyano, methoxy Available: 28 mg; no bioactivity data
  • The 4,6-dimethyl-benzothiazole core in the target compound contrasts with 4-methoxy (in ) or morpholinomethyl (4d) substituents, which could influence solubility and steric interactions .

Heterocyclic Variants with Pyrimidine/Isoxazole Cores

and describe compounds with divergent heterocycles but overlapping substituents:

  • N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (): Features a pyrimidine ring instead of benzamide, with dimethyl groups enhancing planarity. Comparison: The target compound’s benzamide and pyridylmethyl groups may offer greater conformational flexibility compared to the rigid pyrimidine-benzothiazole system.
  • I-6230/I-6273 ():

    • Ethyl ester-linked pyridazine/isoxazole derivatives lack the benzothiazole core but share pyridine-related moieties.
    • The methylisoxazole in I-6273 introduces a smaller heterocycle, likely reducing steric hindrance compared to the target compound’s benzothiazole .

Complex Tricyclic Analogs

describes a tricyclic derivative with a dioxa-thia-aza core. While structurally distinct, the shared acetyl group highlights its role in modulating electronic properties.

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